N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
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Description
N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H25N5O2S and its molecular weight is 483.59. The purity is usually 95%.
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Biological Activity
N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound with significant potential for various biological activities. Its structure incorporates multiple functional groups, including an amide, a triazole, a quinazolinone, and a thioether, which may contribute to its pharmacological properties.
- Molecular Formula : C27H25N5O2S
- Molecular Weight : 483.59 g/mol
- CAS Number : 1111038-93-7
- IUPAC Name : N-(4-ethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
Compound | Activity | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound 13 | Moderate against Staphylococcus aureus | 9 | 65 |
Compound 15 | Moderate against E. coli and C. albicans | 10–12 | 75–80 |
The presence of the triazole moiety in the compound enhances its activity against various Gram-positive and Gram-negative bacteria. Specifically, derivatives containing triazole and quinazolinone structures have shown significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Activity
In studies evaluating the anti-inflammatory potential of quinazoline derivatives, compounds similar to this compound demonstrated substantial inhibition of nitric oxide (NO) release in LPS-induced models. Notably:
Compound | NO Release Inhibition (%) | COX Inhibition |
---|---|---|
Compound 6p | Higher than lead compound D1 | Significant |
This suggests that the compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
3. Antioxidant Activity
The antioxidant properties of compounds within this chemical family have also been documented. The structure of this compound suggests potential for radical scavenging activity due to the presence of hydroxyl groups and other electron-donating substituents.
Study on Antimicrobial Efficacy
A study conducted on a series of quinazoline derivatives highlighted the effectiveness of compounds with similar structures to this compound against Candida albicans. The results indicated an inhibition zone of up to 11 mm with an MIC of 80 mg/mL for certain derivatives .
Research on Anti-inflammatory Mechanisms
In another investigation focusing on the anti-inflammatory properties of quinazoline derivatives, it was found that specific compounds could significantly inhibit NO production and reduce inflammatory markers in cellular models. This supports the hypothesis that similar compounds could be effective in treating inflammatory diseases .
Properties
CAS No. |
1111038-93-7 |
---|---|
Molecular Formula |
C27H25N5O2S |
Molecular Weight |
483.59 |
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O2S/c1-2-19-12-14-21(15-13-19)28-24(33)18-35-27-30-29-26-31(17-16-20-8-4-3-5-9-20)25(34)22-10-6-7-11-23(22)32(26)27/h3-15H,2,16-18H2,1H3,(H,28,33) |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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